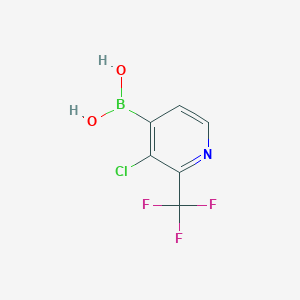

3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID

CAS No.: 2096331-34-7

Cat. No.: VC11719545

Molecular Formula: C6H4BClF3NO2

Molecular Weight: 225.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096331-34-7 |

|---|---|

| Molecular Formula | C6H4BClF3NO2 |

| Molecular Weight | 225.36 g/mol |

| IUPAC Name | [3-chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid |

| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H |

| Standard InChI Key | BHGMPCZZRNOXRF-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O |

| Canonical SMILES | B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₄BClF₃NO₂, with a molecular weight of 273.06 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically distinct environment. The trifluoromethyl group at position 2 and chlorine at position 3 introduce significant electron-withdrawing effects, while the boronic acid at position 4 enables participation in Suzuki-Miyaura couplings .

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.06 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 327°C |

| Solubility in DMSO | High |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H NMR: Expected signals include a deshielded proton adjacent to the boronic acid (δ ~8.5–9.0 ppm) and aromatic protons influenced by electron-withdrawing groups .

-

¹³C NMR: The trifluoromethyl group’s carbon resonates as a quartet (q, J ≈ 37 Hz) near δ 122–125 ppm, while the boron-bound carbon appears at δ ~85 ppm .

-

¹¹B NMR: A sharp peak at δ ~30 ppm, characteristic of sp²-hybridized boron in boronic acids .

Mass Spectrometry:

Synthesis Methods

Iridium-Catalyzed C–H Borylation

The most efficient route involves iridium-catalyzed direct borylation of pre-substituted pyridines. A representative procedure adapted from literature includes:

-

Substrate Preparation: 3-Chloro-2-(trifluoromethyl)pyridine is synthesized via halogenation and trifluoromethylation of pyridine precursors.

-

Catalytic System: [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butyl bipyridine (dtbbpy, 2 mol%) in anhydrous THF.

-

Borylation: Reaction with pinacolborane (HBpin, 1.5 equiv) at 80°C for 12–24 hours.

-

Workup: Hydrolysis of the boronate ester with HCl yields the boronic acid.

Key Considerations:

-

Regioselectivity: The electron-withdrawing CF₃ group directs borylation to the para position (position 4) due to reduced electron density at adjacent sites .

-

Yield Optimization: Yields ~70–85% after purification by silica gel chromatography .

Alternative Routes

-

Lithiation-Borylation: Directed ortho-metalation of 3-chloro-2-trifluoromethylpyridine followed by quenching with triisopropyl borate. This method is less efficient due to competing side reactions from the CF₃ group’s steric bulk .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

The boronic acid moiety enables cross-coupling with aryl halides, forming biaryl structures critical in drug discovery. For example:

Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C .

Pharmaceutical Applications

-

Kinase Inhibitors: The CF₃ and Cl groups enhance binding to hydrophobic pockets in kinase active sites. Derivatives of this compound are explored in oncology targets .

-

Antibacterial Agents: Boronic acids inhibit bacterial enzymes (e.g., β-lactamases), with the CF₃ group improving membrane permeability .

Agrochemical Development

-

Herbicide Intermediates: Used in synthesizing pyridine-based herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Table 2: Representative Applications

| Application | Target | Role of Compound |

|---|---|---|

| Kinase Inhibition | EGFR Tyrosine Kinase | Core scaffold |

| Herbicide Synthesis | ALS Enzyme | Coupling partner |

| Antibacterial Development | β-Lactamase | Enzyme inhibitor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume